N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide” is a compound with the molecular formula C10H11N3O3S2 and a molecular weight of 285.34. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted with a pyrimidine ring through an ethoxy linker.
Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 285.34. Further physical and chemical properties specific to this compound are not provided in the search results.
Future Directions
The future directions for “N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide” and other thiophene derivatives could involve further exploration of their diverse biological effects . Given their wide range of pharmacological activities, these compounds could be used to develop new drugs for a variety of disease states . Additionally, their use in industrial chemistry and material science could be expanded .
Mechanism of Action
Target of action
For example, pyrimidines are key components of nucleic acids and vital to cellular function . Thiophenes are found in many biologically active compounds and are used in medicinal chemistry . Sulfonamides are known for their antibacterial properties .
Mode of action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the survival of the cell .
Biochemical pathways
Without specific information on “N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide”, it’s difficult to determine the exact biochemical pathways it affects. Based on the presence of a sulfonamide group, it could potentially interfere with the folic acid synthesis pathway in bacteria .
Result of action
Without specific studies, it’s hard to say what the molecular and cellular effects of “this compound” would be. If it acts like other sulfonamides, it could potentially inhibit bacterial growth .
Biochemical Analysis
Biochemical Properties
N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide has been evaluated as a potent inhibitor of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . The sulfonamide and thiophene moieties play a significant role in the inhibition of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory effects on carbonic anhydrase enzymes . These enzymes play crucial roles in various cellular processes, including pH regulation and CO2 transport .
Molecular Mechanism
This compound inhibits carbonic anhydrase enzymes by interacting out of the catalytic active site . The compound’s sulfonamide group combines with the positively charged zinc ion in the enzyme’s active site .
Metabolic Pathways
Given its inhibitory effects on carbonic anhydrase enzymes, it may influence metabolic processes related to pH regulation and CO2 transport .
properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-2-16-9-6-8(11-7-12-9)13-18(14,15)10-4-3-5-17-10/h3-7H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMAZYATFDBENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.